11-Hydroxyundecylphosphonic acid

Description

Introduction

Historical Development of Phosphonic Acid-Based Self-Assembled Monolayers (SAMs)

The development of phosphonic acid-based SAMs traces its origins to the late 20th century, when researchers sought alternatives to thiol-gold and silane-oxide systems. Early work by Gawalt et al. in the 1990s demonstrated that phosphonic acids could form stable monolayers on titanium dioxide (TiO₂) through thermal annealing, which promoted covalent bonding between the phosphonate headgroup and the oxide surface. This discovery addressed key limitations of silane-based SAMs, such as hydrolytic instability in alkaline conditions, and spurred interest in phosphonates for applications requiring long-term durability.

A pivotal advancement came with the introduction of the Tethering By Aggregation And Growth (T-BAG) method by Hanson et al. in the early 2000s. This technique enabled the deposition of high-coverage phosphonic acid monolayers on silicon oxide (SiO₂) by cycling between solution deposition, thermal annealing, and solvent rinsing. Comparative studies revealed that phosphonate SAMs exhibited superior stability compared to thiols on gold, attributed to the higher bond energy of P–O (≈80 kcal/mol) versus S–Au (≈40 kcal/mol). Subsequent research expanded the substrate scope to include zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and even stainless steel, establishing phosphonic acids as versatile surface modifiers.

Role of 11-Hydroxyundecylphosphonic Acid in Surface Functionalization

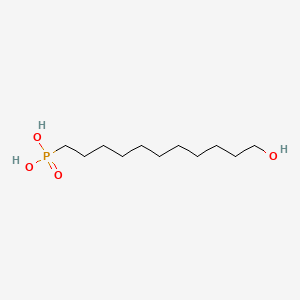

11-Hydroxyundecylphosphonic acid (PUL) occupies a unique niche in SAM chemistry due to its bifunctional structure:

- Phosphonate headgroup : Forms stable covalent bonds with oxide surfaces.

- Hydroxyl-terminated alkyl chain : Provides a reactive site for further chemical modification (e.g., coupling with biomolecules or polymers).

Studies using near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and sum-frequency generation (SFG) vibrational spectroscopy have revealed that PUL SAMs on SiO₂ exhibit a chain tilt angle of approximately 45° relative to the surface normal, with significant molecular order despite trans-gauche defects introduced during multilayer removal. This balance between order and flexibility makes PUL ideal for applications requiring both stability and functional versatility, such as biosensor interfaces and corrosion-resistant coatings.

Table 1: Key Fragments Identified in ToF-SIMS Analysis of 11-Hydroxyundecylphosphonic Acid SAMs

| Fragment Type | Mass (Da) | Assignment |

|---|---|---|

| C₁₁H₂₂PO₃⁺ | 233.12 | Molecular ion (M+H⁺) |

| C₁₁H₂₄PO₄⁻ | 251.14 | Molecular ion (M−H⁻) |

| SiPO₃⁻ | 106.93 | Phosphonate bound to silicon substrate |

Data adapted from NIST-standardized ToF-SIMS spectra of PUL SAMs on silicon.

Properties

IUPAC Name |

11-hydroxyundecylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCDEFQVKBXBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669812 | |

| Record name | (11-Hydroxyundecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83905-98-0 | |

| Record name | (11-Hydroxyundecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83905-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

11-Hydroxyundecylphosphonic acid can be synthesized through various synthetic routes. One common method involves the reaction of 11-bromoundecanol with triethyl phosphite, followed by hydrolysis to yield 11-Hydroxyundecylphosphonic acid. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

11-Hydroxyundecylphosphonic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other groups using reagents like thionyl chloride or phosphorus trichloride. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonic acids.

Scientific Research Applications

11-Hydroxyundecylphosphonic acid (11-HUP) is a phosphonic acid compound featuring a long hydrocarbon chain (undecyl) with a hydroxyl group, rendering it suitable for various applications in materials science and biochemistry. It is used primarily in the formation of self-assembled monolayers on surfaces, enhancing material properties like biocompatibility and adhesion.

Studies and Research

Studies have focused on the interactions of 11-hydroxyundecylphosphonic acid with various substrates and biological molecules. The formation of self-assembled monolayers has been characterized through techniques like X-ray photoelectron spectroscopy and atomic force microscopy, providing insights into the compound's adherence to surfaces and its effectiveness in immobilizing bioactive molecules. NEXAFS and SFG spectroscopy confirm the existence of molecular order in 11-hydroxyundecylphosphonic acid SAMs .

Safety

Safety data indicates that 11-hydroxyundecylphosphonic acid can cause skin and eye irritation, so handling precautions are necessary.

Comparison with Related Compounds

Several compounds share structural similarities with 11-hydroxyundecylphosphonic acid.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 12-Carboxydodecylphosphonic Acid | Contains a carboxylic acid group instead of a hydroxyl group | Used similarly for surface modification but with different reactivity |

| Octadecylphosphonic Acid | Longer hydrocarbon chain (18 carbons) | Known for forming highly stable monolayers |

| Hexadecylphosphonic Acid | Shorter chain (16 carbons) | Often used in organic electronics |

| Undecylenic Acid | Contains a double bond in the carbon chain | More reactive due to unsaturation |

Mechanism of Action

The mechanism by which 11-Hydroxyundecylphosphonic acid exerts its effects involves the formation of a self-assembled monolayer on metal oxide surfaces. The hydroxyl-terminated monolayer provides physiological stability and controls the surface density of the coating. This allows for the immobilization of surface atoms and the formation of biocompatible materials .

Comparison with Similar Compounds

Key Compounds:

HO-C11-PA (11-Hydroxyundecylphosphonic acid) : C11 chain, -OH terminal.

HS-C12-PA (12-Mercaptododecylphosphonic acid) : C12 chain, -SH terminal.

MIM+-C12-PA (3-Methyl-1-(12-phosphonododecyl)imidazolium bromide): C12 chain, imidazolium cation terminal.

NH3C12-PA (12-Phosphonododecan-1-ammonium chloride): C12 chain, -NH₃⁺ terminal.

HOOC-C15-PA (16-Phosphonohexadecanoic acid): C15 chain, -COOH terminal.

F15C18-PA (Pentadecafluorooctadecylphosphonic acid) : C18 chain, fluorinated terminal.

ODPA (Octadecylphosphonic acid) : C18 chain, -CH₃ terminal.

Table 1: Structural and Functional Properties

SAM Formation and Molecular Order

Packing Density and Tilt Angle :

- HO-C11-PA forms SAMs with a molecular tilt angle of ~45°, as determined by near-edge X-ray absorption fine structure (NEXAFS) spectroscopy . In contrast, ODPA (C18, -CH₃) exhibits a smaller tilt angle (~37°) due to stronger van der Waals interactions in longer chains .

- Fluorinated F15C18-PA achieves higher hydrophobicity (contact angle >110°) but lower packing density compared to HO-C11-PA .

- Surface Energy and Hydrophobicity: Polar terminal groups (e.g., -OH in HO-C11-PA, -COOH in HOOC-C15-PA) increase surface energy, making SAMs hydrophilic. Non-polar terminals (e.g., -CH₃ in ODPA) reduce surface energy . In Al₂O₃-based transistors, HO-C11-PA-treated surfaces show higher threshold voltage shifts (+1.2 V) compared to ODPA-treated ones (+0.5 V), attributed to dipole effects from polar -OH groups .

Performance in Electronic Devices

Biological Activity

11-Hydroxyundecylphosphonic acid (11-HUPA) is a phosphonic acid derivative that has garnered attention for its potential biological applications, particularly in the field of biomaterials and surface modification. This article explores its biological activity, focusing on its interactions with biomolecules, antimicrobial properties, and applications in tissue engineering.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 83905-98-0 |

| Molecular Formula | C₁₁H₂₅O₄P |

| Molecular Weight (g/mol) | 252.291 |

| IUPAC Name | 11-hydroxyundecylphosphonic acid |

Synthesis and Surface Modification

11-HUPA can be synthesized through established chemical routes and is often utilized in forming self-assembled monolayers (SAMs) on various substrates, such as titanium alloys and silicon surfaces. The process typically involves the immersion of substrates in a solution of 11-HUPA followed by solvent evaporation and thermal treatment to promote the formation of stable monolayers .

1. Binding of Bioactive Molecules

One of the significant biological activities of 11-HUPA is its ability to immobilize bioactive molecules on surfaces. For instance, studies have shown that 11-HUPA can effectively bind proteins like BMP-2 (Bone Morphogenetic Protein-2) to titanium surfaces, enhancing osteointegration in orthopedic implants . The binding efficiency can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA), which measures the amount of protein retained on the surface after washing .

2. Antimicrobial Properties

Research has demonstrated that surfaces functionalized with 11-HUPA exhibit antimicrobial properties. In a study involving titanium surfaces modified with 11-HUPA, it was observed that these surfaces could reduce bacterial viability significantly when challenged with Staphylococcus epidermidis and Escherichia coli. For instance, vancomycin immobilized on such surfaces was able to decrease the viability of S. epidermidis by approximately 64% . This suggests that 11-HUPA not only serves as a linker for bioactive molecules but also enhances the antimicrobial efficacy of immobilized drugs.

3. Cellular Interactions

The interaction of 11-HUPA functionalized surfaces with osteoblasts has been investigated to assess their potential in bone tissue engineering. The results indicated that osteoblasts adhered better to surfaces modified with 11-HUPA compared to unmodified controls, promoting cell proliferation and differentiation . This property is crucial for developing scaffolds that support bone regeneration.

Case Studies

Case Study: Surface Functionalization for Enhanced Osteointegration

In a study by Schwartz et al., titanium samples were functionalized using a T-BAG method with 11-HUPA. The resulting surfaces showed improved binding affinity for BMP-2, leading to enhanced osteoblast activity and mineralization compared to non-functionalized controls. The study highlighted the potential of using phosphonic acids like 11-HUPA in orthopedic applications where rapid bone integration is essential .

Case Study: Antimicrobial Efficacy

Another case study evaluated the antimicrobial properties of titanium surfaces coated with 11-HUPA in combination with vancomycin. The results indicated that dual-functionalized surfaces exhibited significantly lower bacterial counts compared to single-functionalized or unmodified controls, showcasing the compound's utility in preventing implant-related infections .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 11-hydroxyundecylphosphonic acid (11-HUPA) in academic research?

- Synthesis : 11-HUPA is typically synthesized via organophosphonate chemistry, involving functionalization of an undecyl chain with a phosphonic acid group and hydroxyl terminal. Detailed protocols often involve coupling reactions (e.g., thiol-ene or amine-vinyl sulfone) to anchor the molecule to surfaces .

- Characterization : Key techniques include:

- X-ray photoelectron spectroscopy (XPS) to verify phosphonate binding and surface coverage .

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) for molecular fingerprinting and spatial distribution analysis .

- Near-edge X-ray absorption fine structure (NEXAFS) and sum frequency generation (SFG) spectroscopy to assess molecular tilt angles (e.g., 45° for 11-HUPA SAMs) and packing density on substrates like silicon oxide .

Q. How is 11-HUPA used to functionalize surfaces for biosensing applications?

- Methodology :

Substrate Preparation : Silicon or metal oxide surfaces are cleaned and hydroxylated.

SAM Formation : 11-HUPA is immobilized via its phosphonic acid group, forming a self-assembled monolayer (SAM) .

Bioconjugation : Amine- or hydroxyl-bearing biomolecules (e.g., glycans, lectins) are attached using divinyl sulfone (DVS) as a crosslinker. DVS reacts with nucleophiles on both the SAM and target molecules .

- Validation : Binding events are quantified using label-free platforms like silicon microring resonators, which measure refractive index changes upon analyte interaction .

Q. What are the primary applications of 11-HUPA in electronic devices?

- Organic Field-Effect Transistors (OFETs) : 11-HUPA SAMs are integrated with Al₂O₃ dielectrics to reduce leakage currents and improve capacitance. This hybrid dielectric system enhances charge carrier mobility (e.g., pentacene-based OFETs) .

- Graphene Oxide Deposition : 11-HUPA SAMs serve as templates for controlled graphene oxide assembly, leveraging hydroxyl-terminated surfaces for uniform deposition .

Advanced Research Questions

Q. How do structural variations in 11-HUPA SAMs impact reproducibility in biosensor performance?

- Key Challenges :

- Packing Density : Incomplete SAM coverage due to solvent quality or substrate defects can create nonspecific binding sites .

- Tilt Angle Variability : NEXAFS data shows tilt angles ranging from 37° to 45° depending on deposition conditions, influencing ligand accessibility .

- Mitigation Strategies :

- Optimize solvent polarity (e.g., isopropanol vs. aqueous buffers) during SAM formation.

- Use in situ SFG spectroscopy to monitor SAM organization under aqueous conditions .

Q. What factors influence the hydrolytic stability of 11-HUPA SAMs compared to silane-based monolayers?

- Comparative Analysis :

- Phosphonate vs. Silane Anchoring : Phosphonates (e.g., 11-HUPA) exhibit superior hydrolytic stability in acidic/basic conditions due to stronger P–O–metal bonds compared to Si–O–metal bonds .

- Experimental Validation : Stability is tested via prolonged exposure to PBS (pH 7.4) or regeneration buffers (e.g., 10 mM NaOH), with SAM integrity monitored via XPS and contact angle measurements .

Q. How can contradictions in dielectric performance data for 11-HUPA-based OFETs be resolved?

- Data Discrepancies : Reported mobility values (μsat) vary due to differences in:

- SAM Thickness : Longer alkyl chains (C11 in 11-HUPA) may introduce tunneling barriers .

- Interface Traps : Residual hydroxyl groups on Al₂O₃ can trap charges, offsetting threshold voltages .

- Resolution Methods :

- Statistical analysis of capacitance-voltage (C-V) hysteresis to quantify trap densities.

- Atomic layer deposition (ALD) parameter optimization (e.g., temperature, precursor pulse time) to minimize oxide defects .

Q. What advanced techniques are used to analyze 11-HUPA’s role in host-pathogen interaction studies?

- Methodological Framework :

Functionalization : Glycans are immobilized on 11-HUPA-modified microring resonators via DVS .

Screening : Real-time binding kinetics (kon/koff) for lectins (e.g., Con A) or virus-like particles (e.g., norovirus VA387) are measured .

Regeneration : Surfaces are regenerated using 10 mM NaOH, with ≤5% signal loss over 10 cycles, validated via ToF-SIMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.